molecular formula C15H18N2O3 B2738762 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea CAS No. 1421449-45-7

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

Cat. No. B2738762
CAS RN: 1421449-45-7
M. Wt: 274.32
InChI Key: VCABVTQFFPYADP-UHFFFAOYSA-N
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Description

1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea, also known as FPHU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPHU is a urea derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization of Furan Derivatives

Research on furan derivatives, including those involving urea functionalities, has led to the development of various synthetic methodologies and applications. For instance, studies have demonstrated the synthesis of furan-based compounds with potential applications in materials science, medicinal chemistry, and as intermediates for further chemical transformations. One notable approach involves the nitroaldol reaction of ketal-functionalized nitroalkanes with alpha-oxoaldehydes, followed by acidic treatment to yield 2,5-disubstituted furans, which have been applied in the synthesis of pharmaceutical targets like 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1) (Palmieri, Gabrielli, & Ballini, 2010).

Applications in Energetic Materials

Compounds based on furazan and oxadiazole rings, which are structurally related to furan derivatives, have been synthesized and characterized for their application as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects (Yu et al., 2017).

Bioactive Furan Derivatives

Furan derivatives have also been isolated from natural sources, such as endophytic fungi, and have shown a variety of biological activities. For example, new furan derivatives isolated from a mangrove-derived endophytic fungus exhibited significant activities, underscoring the potential of furan-based compounds in drug discovery and natural product chemistry (Chen et al., 2017).

Methodologies for Furan Synthesis

Efficient methodologies for synthesizing furan derivatives have been developed, highlighting the versatility of furan rings in chemical synthesis. These methodologies include catalytic processes and sequence reactions that efficiently produce furan derivatives, which are essential in various fields of chemical research (Ballini et al., 2010).

properties

IUPAC Name

1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-5-2-3-6-12(11)17-15(19)16-9-8-13(18)14-7-4-10-20-14/h2-7,10,13,18H,8-9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCABVTQFFPYADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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